

Evaluating Diallyl Isophthalate Performance in High Humidity Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Diallyl Isophthalate**'s (DAIP) performance in high humidity environments against viable alternatives, including epoxy, silicone, and bismaleimide (BMI) resins. The information presented is supported by experimental data to assist in material selection for applications where moisture resistance is critical.

Introduction to Diallyl Isophthalate and High-Performance Polymers

Diallyl isophthalate (DAIP) is a thermosetting resin known for its excellent thermal stability, low water absorption, and superior electrical insulation properties.^[1] These characteristics make it a suitable candidate for use in electrical components, glass fiber-reinforced laminates, and other applications where performance in high humidity is crucial.^[1] The demand for high-performance polymers that can withstand harsh environmental conditions, including prolonged exposure to moisture, is ever-present in fields ranging from electronics to drug development, where sensitive equipment and materials must be protected. This guide will delve into the quantitative performance of DAIP and compare it with other common high-performance polymers.

Material Profiles

Diallyl Isophthalate (DAIP)

DAIP is a thermosetting resin derived from isophthalic acid and allyl alcohol.^[1] Its molecular structure allows for the formation of a densely cross-linked network upon curing, which contributes to its notable thermal and chemical stability.^[1] DAIP is recognized for its ability to maintain its electrical and mechanical properties even after long-term exposure to high heat and humidity.

Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and electrical insulating properties. Their performance in high humidity can vary significantly depending on the specific formulation, with some grades exhibiting low water absorption while others can be more susceptible to moisture-induced degradation of mechanical and electrical properties.^{[2][3]}

Silicone Resins

Silicone resins are inorganic polymers with a silicon-oxygen backbone. They are characterized by their high thermal stability, flexibility over a wide temperature range, and excellent resistance to moisture and weathering.^[4] Silicone rubbers, a subset of these resins, can be immersed in water for extended periods with minimal effect on their mechanical and electrical properties.^[4]

Bismaleimide (BMI) Resins

Bismaleimide resins are high-temperature thermosetting polymers known for their exceptional thermal stability and performance at elevated temperatures.^[5] However, their performance in the presence of moisture can be complex, with some studies indicating a two-stage diffusion behavior and the potential for chemical degradation at higher temperatures in humid environments.^{[5][6]}

Experimental Protocols

Water Absorption Testing (ASTM D570)

This test method determines the relative rate of water absorption by plastics when immersed in water.

Methodology:

- Specimen Preparation: At least three specimens of the material are prepared to the specified dimensions (e.g., 50.8 mm diameter discs with a thickness of 3.2 mm).
- Drying: The specimens are dried in an oven at a specified temperature (e.g., 105-110°C) for a set duration (e.g., 24 hours) and then cooled in a desiccator.
- Initial Weighing: The cooled specimens are weighed to the nearest 0.001 g to determine their initial dry weight.
- Immersion: The specimens are fully immersed in distilled water maintained at a controlled temperature (e.g., 23°C or 50°C) for a specified duration (e.g., 24 hours or 48 hours).
- Final Weighing: After the immersion period, the specimens are removed, patted dry with a lint-free cloth, and immediately weighed to the nearest 0.001 g.
- Calculation: The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100.

Damp Heat, Steady State Testing (IEC 60068-2-78)

This test method evaluates the ability of components to withstand transportation, storage, and use under conditions of high humidity and constant temperature.

Methodology:

- Test Chamber: A test chamber capable of maintaining a constant temperature (e.g., 40°C or 85°C) and a high relative humidity (e.g., 93% RH or 85% RH) is used.
- Specimen Preparation: The test specimens are placed in the chamber in their ready-to-use state.
- Conditioning: The chamber is brought to the specified temperature and humidity levels.
- Exposure: The specimens are exposed to these conditions for a predetermined duration (e.g., 240 hours or 1000 hours).
- Post-Exposure Evaluation: After the exposure period, the specimens are removed from the chamber and allowed to recover at standard ambient conditions. Key performance

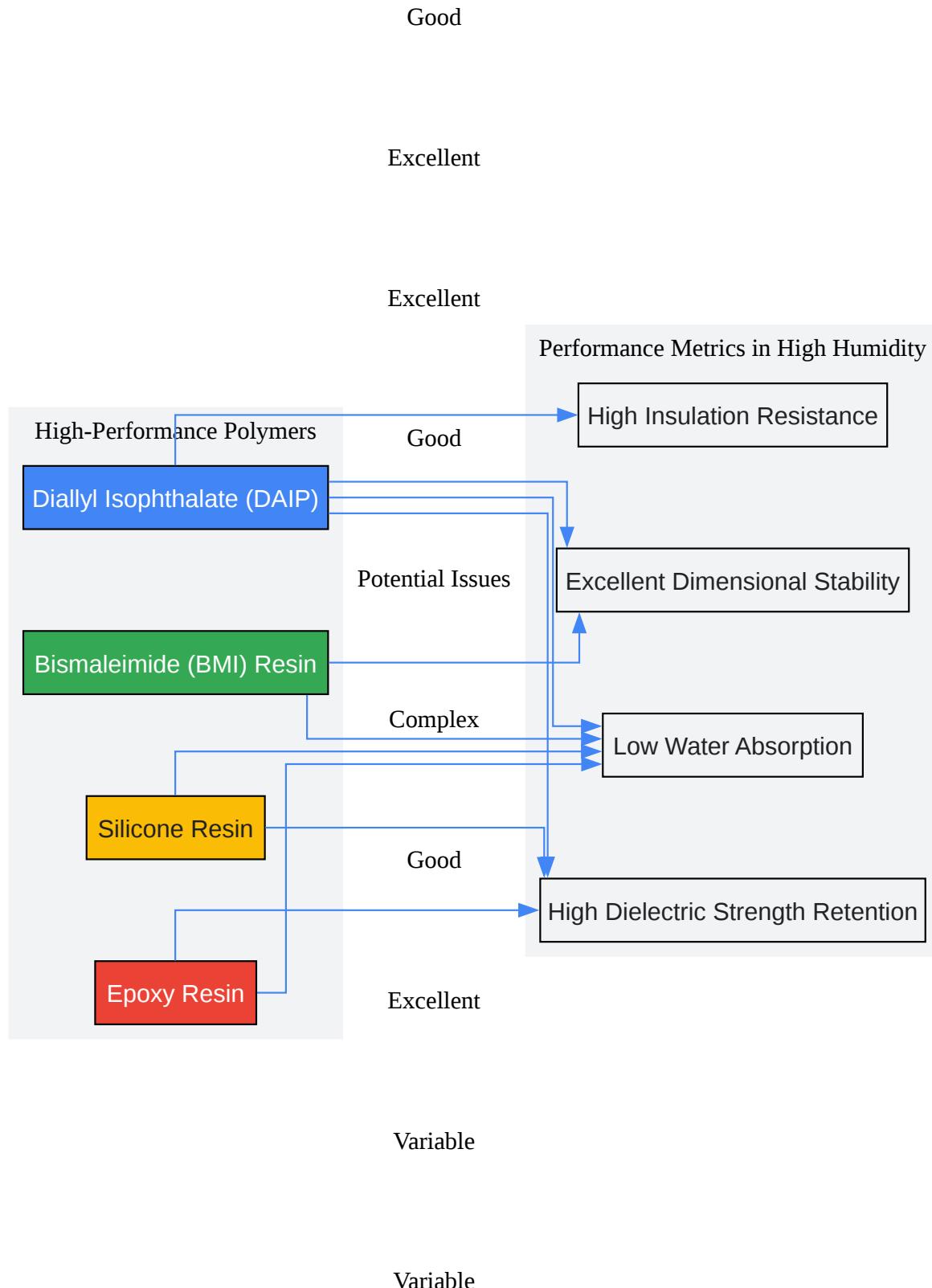
parameters such as dielectric strength, insulation resistance, and dimensional stability are then measured.

Performance Comparison in High Humidity Conditions

The following tables summarize the performance of **Diallyl Isophthalate** and its alternatives in high humidity conditions based on available experimental data.

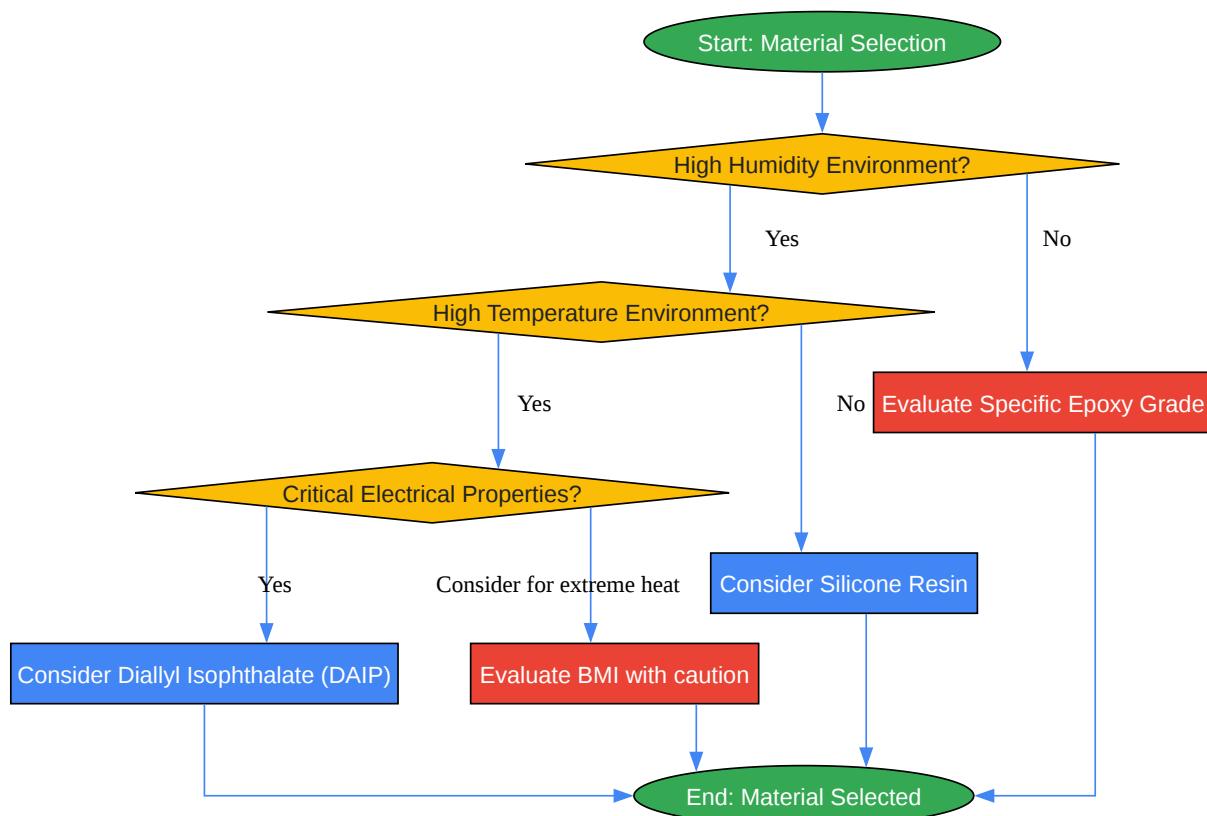
Table 1: Water Absorption (ASTM D570)

Material	Test Conditions	Water Absorption (%)
Diallyl Isophthalate (DAIP), Long Glass Fiber Filled	48 hrs @ 50°C	0.27
Diallyl Ortho Phthalate (DAP), Short Glass Fiber Filled	48 hrs @ 50°C	0.25[7]
Epoxy Molding Compound	24 hrs @ 23°C	0.0034 - 0.6[8]
Silicone Rubber	Long-term immersion	~1[4]
Bismaleimide (BMI) Resin	Immersion	Exhibits two-stage diffusion[5]

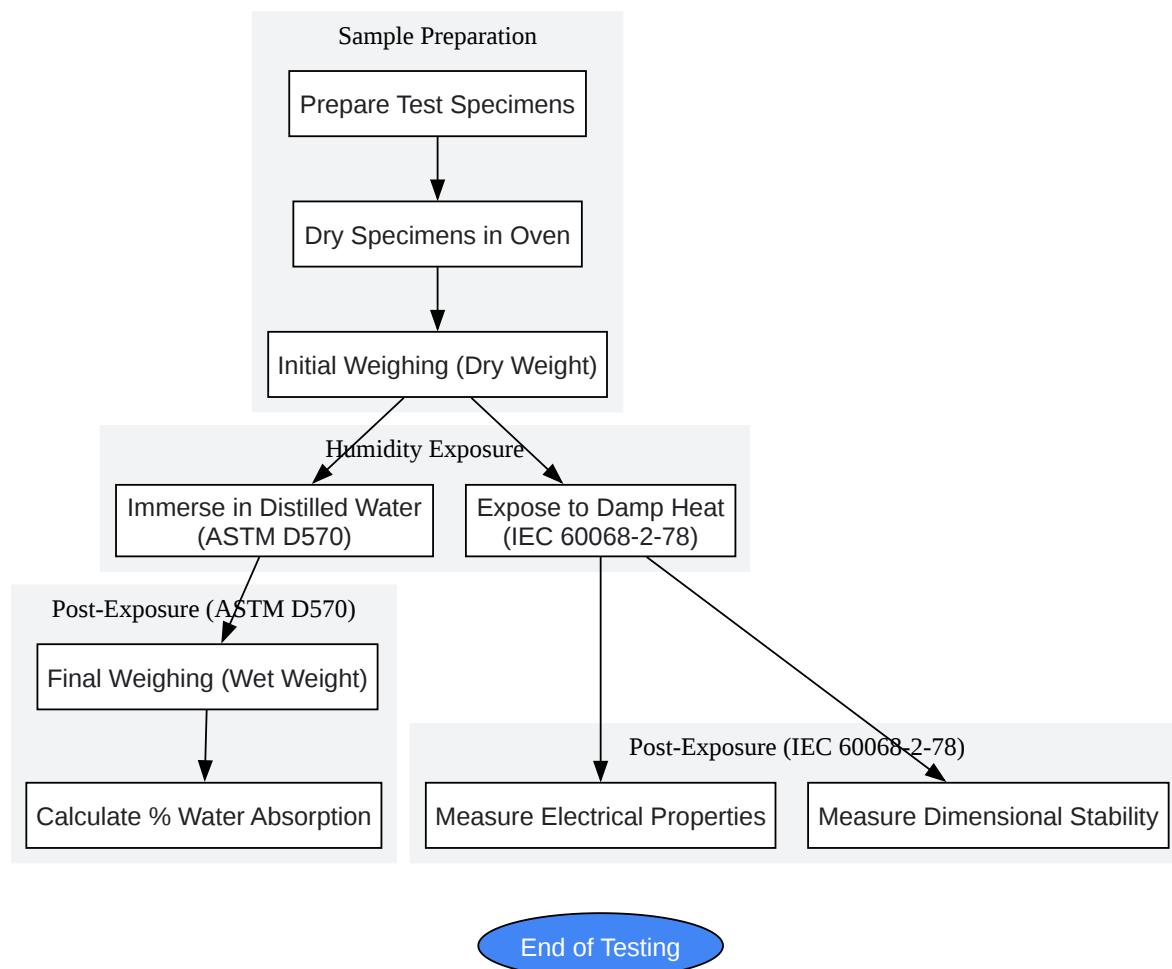

Table 2: Electrical Properties After High Humidity Exposure

Material	Test Conditions	Dielectric Strength (V/mil)	Volume Resistivity (ohm-cm)	Surface Resistivity (ohms)
Diallyl Ortho Phthalate (DAP), Short Glass	Initial (Dry)	380[7]	>1010[7]	>1010[7]
Fiber Filled				
30 days @ 100% RH @ 70°C		340[7]	104[7]	104[7]
Epoxy	Moisture absorption can degrade dielectric properties[2]	-	-	-
Silicone Rubber	Long-term immersion	Virtually unaffected[4]	-	-
Bismaleimide (BMI) Resin	High humidity and temperature	Potential for chemical degradation[5]	-	-

Table 3: Dimensional Stability


Material	Performance in High Humidity
Diallyl Isophthalate (DAIP)	Excellent dimensional stability
Epoxy	Can experience swelling with moisture absorption
Silicone	Generally good dimensional stability
Bismaleimide (BMI)	Moisture absorption can induce structural relaxation[6]

Visualizations


[Click to download full resolution via product page](#)

Caption: Performance overview of polymers in high humidity.

[Click to download full resolution via product page](#)

Caption: Decision tree for material selection.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for humidity testing.

Conclusion

Diallyl isophthalate demonstrates strong performance in high humidity conditions, characterized by low water absorption and the retention of its excellent electrical properties. When compared to alternatives, DAIP presents a robust profile, particularly for applications where both moisture resistance and electrical insulation are critical. While silicone resins also offer excellent moisture resistance, DAIP may provide superior mechanical strength. The performance of epoxy resins is highly dependent on their specific formulation, and bismaleimide resins, while offering exceptional thermal stability, may be more susceptible to degradation in high-humidity, high-temperature environments. The selection of the most appropriate material will ultimately depend on the specific requirements of the application, including the severity of the humidity and temperature, and the criticality of electrical and mechanical performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl Isophthalate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cosmicplastics.com [cosmicplastics.com]
- 8. Overview of materials for Epoxy Molding Compound datasheet [lookpolymers.com]
- To cite this document: BenchChem. [Evaluating Diallyl Isophthalate Performance in High Humidity Conditions: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087104#evaluating-diallyl-isophthalate-performance-in-high-humidity-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com